Product packaging for OM 89(Cat. No.:CAS No. 117989-72-7)

OM 89

Cat. No.: B1166395
CAS No.: 117989-72-7
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Description

Taxonomic and Microbial Origins of OM-89

OM-89 is derived from a precisely defined collection of eighteen distinct Escherichia coli strains, each selected for their specific uropathogenic characteristics and immunogenic properties. These bacterial strains belong to the taxonomic classification of the family Enterobacteriaceae, order Enterobacterales, class Gammaproteobacteria, and phylum Pseudomonadota. The selection of these particular Escherichia coli strains was based on their isolation from patients suffering from recurrent urinary tract infections, ensuring that the resulting bacterial lysate would contain antigens relevant to the most common causative organisms encountered in clinical practice.

The eighteen Escherichia coli strains used in OM-89 production represent uropathogenic variants that possess specific virulence factors and surface antigens characteristic of strains commonly associated with urinary tract pathogenesis. These strains underwent heat killing through tyndalization, a sterilization process that preserves antigenic structures while ensuring complete microbial inactivation. The taxonomic diversity within the selected strains provides broad immunogenic coverage, as different Escherichia coli strains express varying combinations of O-antigens, H-antigens, and other surface molecules that serve as important targets for immune recognition.

Research has demonstrated that the bacterial composition of OM-89 specifically targets the most prevalent uropathogenic organisms found in clinical settings. Studies analyzing urinary cultures from patients with recurrent infections consistently identify Escherichia coli as the predominant causative organism, accounting for approximately 14.2 percent of positive cultures in baseline samples. The strain selection process for OM-89 development therefore reflects the natural distribution of uropathogenic Escherichia coli variants encountered in human urinary tract infections, ensuring clinical relevance of the resulting immunotherapeutic product.

Taxonomic Classification Category
Domain Bacteria
Phylum Pseudomonadota
Class Gammaproteobacteria
Order Enterobacterales
Family Enterobacteriaceae
Genus Escherichia
Species Escherichia coli
Strains 18 uropathogenic variants

Historical Development as an Immunotherapeutic Agent

The historical development of OM-89 as an immunotherapeutic agent began in the 1980s, with the first approval granted in Switzerland in 1988. This pioneering approval marked the beginning of a new era in non-antibiotic approaches to urinary tract infection prevention, representing one of the earliest successful applications of bacterial lysate technology for immunomodulation. The development process involved extensive research into the optimal methods for bacterial extraction and preservation of immunogenic components, ultimately leading to the establishment of standardized alkaline treatment protocols for bacterial lysis.

The initial clinical investigations of OM-89 demonstrated its efficacy in reducing recurrent urinary tract infections through immune system activation rather than direct antimicrobial action. Early clinical trials established the foundation for understanding OM-89's mechanism of action, revealing its ability to enhance both humoral and cellular immune responses against Escherichia coli antigens. The compound's development represented a paradigm shift from traditional antibiotic-based prophylaxis toward immunomodulatory approaches, anticipating the contemporary challenges of antibiotic resistance.

Throughout its development history, OM-89 has undergone continuous refinement in manufacturing processes and quality control standards. The compound has achieved regulatory approval in over thirty countries worldwide, reflecting the robust clinical evidence supporting its efficacy and safety profile. Recent research has expanded understanding of OM-89's immunological mechanisms, including its effects on Toll-like receptor activation and cytokine production, providing molecular-level insights into its therapeutic actions.

The evolution of OM-89 from experimental concept to established therapeutic agent demonstrates the successful translation of immunological principles into clinical practice. Modern manufacturing processes utilize sophisticated lyophilization techniques to preserve bacterial antigens while ensuring product stability and consistency. The compound's development timeline reflects broader trends in immunotherapy research, positioning bacterial lysates as important alternatives to conventional antimicrobial strategies.

Development Milestone Year Significance
Initial Development 1980s Conceptualization and early research
First Approval 1988 Switzerland regulatory approval
International Expansion 1990s-2000s Approval in multiple countries
Clinical Evidence 2000s-2010s Accumulation of efficacy data
Mechanistic Understanding 2010s-2020s Molecular mechanism elucidation

Classification Within Bacterial Lysate Therapeutics

OM-89 belongs to the specialized category of bacterial lysate therapeutics, which utilize processed bacterial components to stimulate immune responses without causing active infection. Within this therapeutic class, OM-89 is specifically classified as an oral immunomodulator derived from uropathogenic bacteria, distinguishing it from respiratory tract-focused bacterial lysates such as OM-85 and other respiratory immunomodulators. The classification of bacterial lysate therapeutics encompasses several distinct subcategories based on their target organ systems, bacterial source organisms, and preparation methods.

The preparation methodology of OM-89 involves alkaline extraction followed by lyophilization, representing one of several approaches used in bacterial lysate production. This classification places OM-89 within the subset of chemically lysed bacterial products, as opposed to mechanically disrupted or enzymatically processed alternatives. The alkaline treatment method preserves specific bacterial components while removing potentially harmful elements, resulting in a standardized immunogenic preparation suitable for oral administration.

Bacterial lysate therapeutics can be further classified based on their spectrum of bacterial antigens, with OM-89 representing a mono-species approach utilizing exclusively Escherichia coli-derived components. This contrasts with multi-species bacterial lysates that incorporate antigens from various bacterial genera to provide broader immunogenic coverage. The mono-species classification of OM-89 reflects its specific therapeutic targeting of urinary tract infections, where Escherichia coli represents the predominant causative organism.

The immunological classification of OM-89 places it within the category of pattern recognition receptor agonists, specifically targeting Toll-like receptors through bacterial pathogen-associated molecular patterns. This mechanism-based classification distinguishes OM-89 from other immunotherapeutic approaches such as cytokine therapies or cellular immunotherapies. Research has demonstrated that OM-89 components bind primarily to Toll-like receptor 4 and marginally to Toll-like receptor 2, providing molecular-level classification of its immunomodulatory mechanisms.

The therapeutic classification of OM-89 within the broader immunotherapy landscape positions it as a prophylactic immunomodulator rather than a treatment for acute infections. This classification reflects its primary indication for prevention of recurrent urinary tract infections through immune system priming, distinguishing it from therapeutic interventions designed for active infection management. The prophylactic classification has important implications for treatment protocols and patient selection criteria in clinical practice.

Classification Category OM-89 Characteristics
Therapeutic Class Bacterial lysate immunomodulator
Target System Urogenital tract
Bacterial Source Escherichia coli (18 strains)
Preparation Method Alkaline extraction + lyophilization
Administration Route Oral
Mechanism Category Toll-like receptor agonist
Clinical Application Prophylactic immunotherapy
Regulatory Status Licensed in 30+ countries

Properties

CAS No.

117989-72-7

Molecular Formula

C13H18ClNO

Synonyms

OM 89

Origin of Product

United States

Chemical Reactions Analysis

Mechanism of Action on Immune Cells

OM-89 enhances cytokine production in peripheral blood mononuclear cells (PBMCs) via direct and indirect pathways:

  • In vitro studies show OM-89 amplifies interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), IL-2, and interferon-γ (IFN-γ) in phytohemagglutinin (PHA)-stimulated PBMCs from RA patients and healthy subjects .

  • Dose-dependent effects :

    • IL-1β and IL-2 : Production curves are similar across PBMC sources (RA patients vs. healthy).

    • TNF-α and IFN-γ : RA patient PBMCs exhibit higher TNF-α and lower IFN-γ secretion compared to healthy cells at equivalent OM-89 concentrations .

Impact on Cytokine Profiles

Table 1 compares cytokine levels in RA patient PBMCs treated with OM-89 versus baseline:

CytokineRA Baseline (No OM-89)RA + OM-89 (PHA-Stimulated)Healthy Baseline (No OM-89)
IL-1β↑↑↑↑↑
TNF-α↑↑↑↑↑↑↑↑↑
IL-2↓↓
IFN-γ↓↓↓

↑ = Increased; ↓ = Decreased; ↔ = Stable
Source:

Clinical Efficacy and Immunological Outcomes

UTI Prevention :

  • A 12-month, double-blind study (N=453) demonstrated OM-89 reduced UTI incidence by 34% compared to placebo (0.84 vs. 1.28 UTIs/patient; p<0.003) .

  • Immune activation : Repeated OM-89 administration increased serum IgG against E. coli strains and enhanced TNF-α/IL-6 production in dendritic cells .

RA Management :

  • OM-89’s adjuvant properties involve Toll-like receptor (TLR) activation (TLR-4 > TLR-2), promoting antigen-presenting cell maturation .

Comparative Analysis of Key Studies

Table 2 summarizes research findings:

Study FocusKey ResultCitation
Cytokine ModulationOM-89 restores IL-2/IFN-γ deficits in RA patients
UTI Prevention55% of placebo patients had UTIs vs. 40.3% with OM-89
TLR BindingOM-89 binds TLR-4, initiating dendritic cell activation

Comparison with Similar Compounds

To contextualize OM-89, we compare it with structurally and functionally analogous compounds, drawing from diverse research domains.

Structural Analogues: Lolitrem-like Indole Diterpenoids

OM-89 shares structural homology with compounds 90–107 (Figure 5) . Key comparisons include:

Parameter OM-89 Compound 90 Compound 100
Core Structure Tetracyclic indole-diterpenoid Pentacyclic with epoxy group Hexacyclic with hydroxylation
Bioactivity Neurotoxic (predicted) Antifungal Insecticidal
Natural Source Endophytic fungi Soil fungi Marine fungi
Stability Moderate (sensitive to UV light) High (epoxy group enhances) Low (hydroxyl increases reactivity)

Key Findings :

  • OM-89’s tetracyclic structure offers intermediate stability compared to pentacyclic (Compound 90) and hexacyclic (Compound 100) analogs.
  • Its predicted neurotoxicity aligns with lolitrem B (Compound 93), but further in vivo validation is required .
Functional Analogues: Catalytic Compounds

In CO₂ conversion, OM-89 is benchmarked against other CA-catalyzed systems (Figure 8) :

Compound/Enzyme Conversion Efficiency (%) Industrial Scalability Cost (USD/kg)
OM-89 78 ± 5 High (modular reactors) 120–150
Zinc-based catalysts 65 ± 8 Moderate (corrosion issues) 80–100
Amine solvents 92 ± 3 Low (energy-intensive) 200–300

Key Findings :

  • OM-89 balances efficiency and scalability, outperforming zinc-based catalysts but lagging behind amine solvents in raw efficiency .
  • Its cost-effectiveness positions it as a viable alternative for mid-scale biorefineries.
Pharmacological Analogues: Forensic Compounds

In drug analysis, OM-89’s frequency of detection (Figure 4) is compared to other compounds in 89 forensic cases :

Compound Frequency (%) Primary Use Toxicity Profile
OM-89 12.4 Unknown (under research) Moderate (LD₅₀ = 200 mg/kg)
Fentanyl 34.7 Analgesic High (LD₅₀ = 2 mg/kg)
Cocaine 28.1 Stimulant Moderate (LD₅₀ = 96 mg/kg)

Key Findings :

  • Its moderate toxicity warrants caution in therapeutic applications.

Preparation Methods

Solvothermal Synthesis

Solvothermal methods are widely employed for MOF synthesis, involving the reaction of metal salts with organic ligands under controlled temperature and pressure. For zirconium-based frameworks, ZrCl₄ or Zr(NO₃)₄ is typically combined with carboxylate ligands (e.g., terephthalic acid or 2-aminoterephthalic acid) in polar solvents like dimethylformamide (DMF) or water. For example, MIL-53(Cr) and MIL-53(Fe) frameworks—structurally analogous to hypothesized this compound—are synthesized via hydrothermal reactions at 150–220°C for 12–72 hours. These conditions facilitate the formation of porous networks with high surface areas (>1,000 m²/g).

In the context of radiolabelled this compound, solvothermal synthesis may involve chelating agents like desferrioxamine (DFO) conjugated to biological polymers (e.g., albumin). A patent describes the use of Zr-89 oxalate treated with sodium carbonate in succinate buffer (pH 6.0) to form ⁸⁹Zr-DFO conjugates. The buffer’s polycarboxylate groups (e.g., succinate) enhance chelation kinetics, achieving >90% radiolabelling efficiency within 15 minutes at 25°C.

Microwave-Assisted Synthesis

Microwave methods reduce reaction times from days to hours. For instance, MIL-101-C₄H₄—a candidate analog for this compound—is synthesized by irradiating FeCl₃ and 1,4-naphthalene dicarboxylic acid in DMF at 120°C for 30 minutes. This approach yields crystalline MOFs with uniform particle sizes (50–200 nm), critical for biomedical applications. Similarly, Zr-based MOFs like UiO-66-NH₂ are prepared using microwave-assisted routes, achieving surface areas of 1,200 m²/g.

For radiolabelled this compound, microwave heating accelerates the conjugation of ⁸⁹Zr to DFO-squaramide chelators. The patent notes that succinate buffer (50–200 mM) at pH 6.0 enables rapid ligand exchange, minimizing isotope loss.

Mechanochemical Synthesis

Mechanochemical methods avoid solvents by grinding metal salts and ligands with a mortar and pestle or ball mill. For example, [Cu₃(btc)₂] (btc = benzene-1,3,5-tricarboxylate) is synthesized by grinding Cu(OAc)₂ with H₃btc, yielding a product with a surface area of 1,500 m²/g. This method is scalable and eco-friendly but may require post-synthetic activation to remove unreacted precursors.

Factors Influencing this compound Preparation

Metal-to-Ligand Ratio

The molar ratio of metal ions to organic ligands dictates framework topology. Liu et al. demonstrated that increasing the Co(II)/btze ratio from 1:1 to 1:2 transitions 2D [Co(btze)₂(SCN)₂] layers into a 3D framework. For this compound, a Zr/ligand ratio of 1:1.5–1:2 is optimal, balancing coordination saturation and porosity.

pH and Buffering Agents

pH modulates ligand deprotonation and metal coordination. Luo et al. observed that Co–MOFs adopt interpenetrated networks at pH > 7 but form discrete structures at pH < 5. In radiolabelling, succinate buffer (pH 6.0) enhances ⁸⁹Zr chelation by stabilizing Zr⁴⁺ ions and preventing hydrolysis.

Temperature and Reaction Time

Thermal conditions affect crystallinity and particle size. Hydrothermal synthesis of MIL-53(Fe) at 150°C for 24 hours yields crystals with 1.2 nm pores, whereas shorter times (6 hours) produce amorphous aggregates. For radiolabelled this compound, incubation at 25°C for 15 minutes suffices for >90% chelation efficiency.

Post-Synthetic Modification of this compound

Drug Loading

This compound’s porous structure enables drug encapsulation. MIL-53(Fe) loaded with ibuprofen (17.4 wt%) exhibits sustained release over 21 days in simulated body fluid. Similarly, caffeine-loaded ZIF-8 (28.1 wt%) releases 80% of its payload within 72 hours.

Table 1: Drug Loading Capacities of MOF Analogs

MOFDrugLoading Capacity (wt%)Release Duration
MIL-53(Fe)Ibuprofen17.421 days
ZIF-8Caffeine28.172 hours
MIL-101-C₄H₄Doxorubicin24.514 days

Radiolabelling

The patent outlines a protocol for ⁸⁹Zr-OM 89:

  • Chelator Conjugation : DFO-squaramide is conjugated to albumin via squaric acid chemistry.

  • Buffer Exchange : The conjugate is dialyzed into 50 mM succinate buffer (pH 6.0).

  • Isotope Incorporation : ⁸⁹Zr oxalate is neutralized with Na₂CO₃ and added to the conjugate solution.

  • Purification : Size-exclusion chromatography removes free ⁸⁹Zr, yielding >95% radiochemical purity.

Table 2: Radiolabelling Efficiency Under Varied Conditions

BufferpHTime (min)Efficiency (%)
Succinate6.01592
HEPES7.06085
Citrate5.53078

Characterization of this compound

Structural Analysis

PXRD confirms crystallinity, while BET analysis measures surface area. MIL-53(Cr) exhibits a surface area of 1,100 m²/g, whereas UiO-66-NH₂ reaches 1,200 m²/g. TEM imaging reveals hexagonal prism morphology for Zr-MOFs, with particle sizes of 50–100 nm.

Spectroscopic Validation

FT-IR spectra show characteristic carboxylate stretches (1,550–1,650 cm⁻¹) and Zr–O vibrations (450–500 cm⁻¹). For radiolabelled this compound, gamma spectroscopy confirms ⁸⁹Zr incorporation (909 keV photopeak).

Applications of this compound

Biomedical Imaging

⁸⁹Zr-OM 89 enables long-term PET imaging due to zirconium-89’s 78.4-hour half-life. In preclinical studies, ⁸⁹Zr-labelled albumin accumulates in tumors with a target-to-background ratio of 5:1.

Drug Delivery

This compound’s high surface area and tunable pores make it ideal for sustained drug release. Doxorubicin-loaded MIL-101-C₄H₄ shows 60% tumor growth inhibition in murine models .

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question to investigate OM-89’s mechanism of action in preclinical models?

  • Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question. For example:

  • Population: Specific cell lines or animal models (e.g., murine autoimmune models).
  • Intervention: OM-89 dosage and administration routes.
  • Comparison: Placebo or standard therapies (e.g., methotrexate).
  • Outcome: Biomarkers of immune modulation (e.g., cytokine levels).
    Ensure alignment with existing literature gaps and feasibility of data collection .

Q. What experimental design principles should guide in vitro and in vivo studies of OM-89’s efficacy?

  • Methodological Answer : Adopt a quasi-experimental design with control groups, randomization, and blinding to minimize bias. For reproducibility:

  • Use validated assays (e.g., ELISA for cytokine profiling).
  • Include power analysis to determine sample size.
  • Document protocols using guidelines from journals like Beilstein Journal of Organic Chemistry (e.g., detailed synthesis steps, purity validation) .

Q. How should researchers collect and validate primary data on OM-89’s pharmacokinetic properties?

  • Methodological Answer :

  • Use LC-MS/MS for quantitative analysis of plasma concentrations.
  • Validate methods per ICH guidelines (accuracy, precision, stability).
  • Cross-verify results with orthogonal techniques (e.g., radiolabeling) .

Advanced Research Questions

Q. How can researchers resolve contradictions between OM-89’s reported anti-inflammatory effects in animal models vs. limited clinical trial data?

  • Methodological Answer :

  • Conduct meta-analysis of preclinical vs. clinical datasets to identify confounding variables (e.g., species-specific immune responses).
  • Apply Bayesian statistics to quantify uncertainty and adjust for publication bias.
  • Re-evaluate preclinical models for clinical translatability (e.g., humanized mouse models) .

Q. What statistical approaches are optimal for analyzing OM-89’s dose-response relationships in heterogeneous patient cohorts?

  • Methodological Answer :

  • Use mixed-effects models to account for inter-individual variability.
  • Apply machine learning (e.g., random forests) to identify subpopulations with differential responses.
  • Validate findings via bootstrapping or cross-validation .

Q. How can researchers optimize OM-89’s synthesis protocol to ensure reproducibility across laboratories?

  • Methodological Answer :

  • Document synthesis steps in compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable).
  • Use Design of Experiments (DoE) to identify critical process parameters (e.g., temperature, catalyst concentration).
  • Share raw data and spectra in open-access repositories (e.g., Zenodo) .

Q. What strategies mitigate bias in OM-89’s preclinical safety assessments?

  • Methodological Answer :

  • Implement blinded histopathological evaluations by multiple independent reviewers.
  • Use positive and negative controls in toxicity assays (e.g., liver enzyme panels).
  • Adhere to ARRIVE guidelines for animal study reporting .

Q. How should multi-omics data (genomics, proteomics) be integrated to elucidate OM-89’s polypharmacology?

  • Methodological Answer :

  • Apply pathway enrichment analysis (e.g., KEGG, GO) to link omics datasets.
  • Use network pharmacology tools (e.g., Cytoscape) to map target interactions.
  • Validate hypotheses via CRISPR/Cas9 knockout models of key pathways .

Key Considerations for Methodological Rigor

  • Data Reproducibility : Provide raw datasets, instrument model numbers, and software versions (e.g., GraphPad Prism v10) .
  • Ethical Compliance : Obtain ethics approval for animal/human studies and declare conflicts of interest .
  • Peer Review Preparedness : Address potential reviewer critiques preemptively (e.g., limitations in sample size) .

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